molecular formula C10H13ClN5O6P B14478497 ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate CAS No. 65456-04-4

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B14478497
CAS No.: 65456-04-4
M. Wt: 365.67 g/mol
InChI Key: NQHONDYKQCGOQI-QYYRPYCUSA-N
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Description

The compound ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a chlorinated tetrahydrofuran ring, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Chlorination of Tetrahydrofuran: The tetrahydrofuran ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group using phosphoric acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine analogs.

Scientific Research Applications

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleotide metabolism and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit or activate these enzymes, leading to alterations in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares a purine base and phosphate groups but lacks the chlorinated tetrahydrofuran ring.

    Guanosine Monophosphate (GMP): Similar purine structure but different functional groups.

Uniqueness

The unique combination of a chlorinated tetrahydrofuran ring and a purine base in ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate sets it apart from other nucleotides and nucleotide analogs. This distinct structure contributes to its specific chemical reactivity and biological activity.

Properties

CAS No.

65456-04-4

Molecular Formula

C10H13ClN5O6P

Molecular Weight

365.67 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13ClN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1

InChI Key

NQHONDYKQCGOQI-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)Cl)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)Cl)N

Origin of Product

United States

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